REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:11][OH:12]>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:12][CH3:11])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
48.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |